4-Acetyl-N-pyridin-3-ylmethyl-benzenesulfonamide 4-Acetyl-N-pyridin-3-ylmethyl-benzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10948968
InChI: InChI=1S/C14H14N2O3S/c1-11(17)13-4-6-14(7-5-13)20(18,19)16-10-12-3-2-8-15-9-12/h2-9,16H,10H2,1H3
SMILES: CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2
Molecular Formula: C14H14N2O3S
Molecular Weight: 290.34 g/mol

4-Acetyl-N-pyridin-3-ylmethyl-benzenesulfonamide

CAS No.:

VCID: VC10948968

Molecular Formula: C14H14N2O3S

Molecular Weight: 290.34 g/mol

* For research use only. Not for human or veterinary use.

4-Acetyl-N-pyridin-3-ylmethyl-benzenesulfonamide -

Description

4-Acetyl-N-pyridin-3-ylmethyl-benzenesulfonamide is a synthetic organic compound belonging to the sulfonamide class. Sulfonamides are known for their broad pharmacological applications, including antibacterial, antifungal, anticancer, and anti-inflammatory activities. This compound's unique structure combines a pyridine ring with an acetyl group and a benzenesulfonamide moiety, making it a potential candidate for various biomedical applications.

Synthesis

The synthesis of this compound typically involves:

  • Sulfonamide Formation: Reaction of benzenesulfonyl chloride with a pyridine derivative in the presence of a base.

  • Acetylation: Introduction of the acetyl group via reaction with acetic anhydride or acetyl chloride under controlled conditions.

Pharmacological Potential

Sulfonamides are widely studied for their biological activities, and the structural features of this compound suggest it could exhibit:

  • Antibacterial Activity: Sulfonamides are known to inhibit bacterial dihydropteroate synthase, interfering with folate synthesis.

  • Anti-inflammatory Properties: The sulfonamide group has been associated with modulation of inflammatory pathways.

  • Anticancer Potential: Pyridine-based sulfonamides have shown promise in inhibiting carbonic anhydrase isozymes, which are implicated in tumor growth and metastasis.

Applications in Drug Development

The structural features of 4-Acetyl-N-pyridin-3-ylmethyl-benzenesulfonamide make it a candidate for:

  • Antimicrobial Agents: Its sulfonamide group could be exploited for antibacterial or antifungal drug development.

  • Carbonic Anhydrase Inhibitors (CAIs): Its pyridine-sulfonamide scaffold aligns with known CAI pharmacophores.

  • Anti-inflammatory Drugs: The acetyl group may enhance lipophilicity, improving drug absorption and bioavailability.

Challenges and Limitations

Potential challenges in developing this compound include:

  • Toxicity Concerns: Sulfonamides can cause hypersensitivity reactions in some individuals.

  • Solubility Issues: The presence of aromatic groups may reduce water solubility, impacting bioavailability.

Product Name 4-Acetyl-N-pyridin-3-ylmethyl-benzenesulfonamide
Molecular Formula C14H14N2O3S
Molecular Weight 290.34 g/mol
IUPAC Name 4-acetyl-N-(pyridin-3-ylmethyl)benzenesulfonamide
Standard InChI InChI=1S/C14H14N2O3S/c1-11(17)13-4-6-14(7-5-13)20(18,19)16-10-12-3-2-8-15-9-12/h2-9,16H,10H2,1H3
Standard InChIKey PQSCMSYWIGWNCK-UHFFFAOYSA-N
SMILES CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2
Canonical SMILES CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2
Solubility >43.6 [ug/mL]
PubChem Compound 746813
Last Modified Apr 15 2024

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